4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole
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Overview
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole typically involves multi-step reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the azetidine and pyrazole moieties . The reaction conditions often require the use of catalysts such as nickel or N-heterocyclic carbenes (NHCs) and oxidants like tert-butylhydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The imidazole and pyrazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms of the heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound may also interact with cellular pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like clemizole and metronidazole share the imidazole ring and exhibit various biological activities.
Pyrazole derivatives: Compounds such as celecoxib and rimonabant contain the pyrazole ring and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
What sets 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3,5-trimethyl-1H-pyrazole apart is the combination of both imidazole and pyrazole rings within a single molecule, along with the azetidine moiety
Properties
IUPAC Name |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-10-13(11(2)17(3)16-10)14(20)19-7-12(8-19)6-18-5-4-15-9-18/h4-5,9,12H,6-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWVAOWUTYWDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N2CC(C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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